molecular formula C17H22N2O4 B13003188 (R)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid

(R)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid

Cat. No.: B13003188
M. Wt: 318.4 g/mol
InChI Key: FWRCELSWCINNSJ-CQSZACIVSA-N
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Description

®-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

The synthesis of ®-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spirocyclic scaffold . Another method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .

Chemical Reactions Analysis

®-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex spirocyclic structures

Scientific Research Applications

®-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This binding can lead to various

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

(3R)-8-phenylmethoxycarbonyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C17H22N2O4/c20-15(21)14-10-17(12-18-14)6-8-19(9-7-17)16(22)23-11-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2,(H,20,21)/t14-/m1/s1

InChI Key

FWRCELSWCINNSJ-CQSZACIVSA-N

Isomeric SMILES

C1CN(CCC12C[C@@H](NC2)C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC12CC(NC2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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